(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl protecting group, a sec-butyl-substituted phenoxy group, and a pyrrolidine ring. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester or diketone.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated pyrrolidine intermediate.
Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol derivatives.
Reduction: Formation of alcohol derivatives from carbonyl groups.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonyl group can influence the compound’s stability and bioavailability, while the phenoxy group can affect its binding affinity and specificity.
Comparison with Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(methyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Comparison:
Structural Differences: The primary differences lie in the substituents on the phenoxy group (sec-butyl, tert-butyl, methyl).
Reactivity: The different substituents can influence the compound’s reactivity and the types of reactions it undergoes.
Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological targets.
This detailed overview provides a comprehensive understanding of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S,4S)-4-(4-butan-2-ylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-6-13(2)14-7-9-15(10-8-14)25-16-11-17(18(22)23)21(12-16)19(24)26-20(3,4)5/h7-10,13,16-17H,6,11-12H2,1-5H3,(H,22,23)/t13?,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMBJZGTUSCZQK-LMARGRMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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